N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine
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Overview
Description
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine is a complex organic compound belonging to the class of indoloquinolines This compound is characterized by its unique structure, which includes an indole fused to a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine typically involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This method is efficient and straightforward, allowing for the formation of the desired product through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . The reaction does not require pre-functionalization procedures for the formation of new C–C and C–N bonds, making it a convenient approach for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced indoloquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl-substituted derivatives.
Scientific Research Applications
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antiviral and anticancer therapies.
Industry: It can be used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit virus-induced cytopathic effects and reduce viral progeny yields . The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine can be compared with other indoloquinoline derivatives, such as:
11-methyl-6H-indolo[2,3-b]quinoline: Similar in structure but lacks the N-methyl-N-phenyl substitution, which may affect its biological activity and chemical properties.
5-methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
824935-71-9 |
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Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C22H17N3/c1-25(15-9-3-2-4-10-15)21-17-12-6-8-14-19(17)24-22-20(21)16-11-5-7-13-18(16)23-22/h2-14H,1H3,(H,23,24) |
InChI Key |
NONZZZCPMXETAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C3C4=CC=CC=C4NC3=NC5=CC=CC=C52 |
Origin of Product |
United States |
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